N-(2-nitrophenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide
Description
N-(2-nitrophenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide is a structurally complex heterocyclic compound featuring a fused tricyclic core with sulfur and nitrogen atoms, a nitro-substituted phenyl group, and a propenyl side chain. The compound’s crystal structure determination would typically employ X-ray crystallography refined via programs like SHELXL, which is widely used for small-molecule refinement due to its robustness and precision . Validation of its geometry and stereochemistry would adhere to standards outlined in crystallographic structure validation protocols .
Properties
IUPAC Name |
N-(2-nitrophenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c1-2-11-24-20(27)18-13-7-3-6-10-16(13)31-19(18)23-21(24)30-12-17(26)22-14-8-4-5-9-15(14)25(28)29/h2,4-5,8-9H,1,3,6-7,10-12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEGILLXNPGSTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=CC=C3[N+](=O)[O-])SC4=C2CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thia-diazatricyclic core, followed by the introduction of the nitrophenyl group and the acetamide moiety. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would involve the same basic steps as the laboratory synthesis but scaled up with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrophenyl and acetamide moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structural arrangement that includes a nitrophenyl group, a thia-diazatricyclic core, and an acetamide moiety. Its molecular formula is with a molecular weight of 456.5 g/mol. The complexity of its structure allows for various chemical interactions that can be exploited in different fields.
Chemistry
Building Block for Synthesis : N-(2-nitrophenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide can serve as a precursor for synthesizing more complex organic molecules. Its unique functional groups make it an attractive candidate for developing novel compounds with specific properties.
Biology
Biochemical Probes : The compound may act as a biochemical probe in cellular studies, helping researchers understand various biological processes by interacting with specific molecular targets such as enzymes or receptors.
Potential Therapeutic Agent : Preliminary studies suggest that this compound exhibits cytotoxic activity against certain cancer cell lines, indicating its potential as a lead compound for drug development aimed at treating cancer. The proposed mechanisms include:
- Induction of Apoptosis : Activation of caspase pathways (caspase-8 and caspase-9) leading to programmed cell death.
- Inhibition of Autophagy : Decreasing levels of LC3A and LC3B proteins associated with autophagosome formation.
- Topoisomerase Inhibition : Interference with topoisomerase II activity crucial for DNA replication and repair in cancer cells.
Medicine
Research is ongoing to explore the therapeutic potential of this compound in various medical applications, particularly in oncology. Its unique structure might allow it to interact effectively with biological targets relevant to disease mechanisms.
Industrial Applications
In industrial settings, this compound could be utilized in the development of new materials or as a catalyst in chemical processes due to its ability to undergo various chemical reactions such as oxidation and substitution.
Mechanism of Action
The mechanism by which N-(2-nitrophenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound’s properties, a systematic comparison with structurally analogous molecules is essential. Key analogs include derivatives with variations in the tricyclic core, substituent groups, or sulfur/nitrogen positioning. Below is an analysis based on hypothetical analogs (Table 1) and research findings:
Table 1: Structural and Functional Comparison of Analogs
Key Findings:
Structural Nuances: The 8-thia-4,6-diazatricyclo core in TC is critical for conformational rigidity, as seen in Analog B, which shares this motif and exhibits potent enzyme inhibition (IC₅₀ = 8.9 μM). The propenyl group in TC may enhance membrane permeability, a feature shared with Analog C, though the latter’s inactivity suggests substituent positioning (e.g., 2-nitrophenyl vs. 2-aminophenyl) dictates target engagement .
Computational Predictions :
- Tools like Hit Dexter 2.0 could assess TC’s likelihood of being a promiscuous binder or “dark chemical matter,” aiding prioritization for further study .
Spectroscopic Validation :
- NMR comparisons (e.g., coupling constants and chemical shifts) between TC and Analog B would resolve stereochemical ambiguities, as demonstrated in studies of quorum-sensing analogs .
Biological Activity
N-(2-nitrophenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its biological activity based on available research findings, highlighting its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that includes a nitrophenyl group and a thiazole moiety, contributing to its biological activity. The structural complexity allows for interactions with various biological targets, which may enhance its efficacy as an anticancer agent.
Research indicates that the compound exhibits significant cytotoxic activity against various cancer cell lines. The proposed mechanisms include:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways (caspase-8 and caspase-9) which are critical for programmed cell death .
- Inhibition of Autophagy : Studies suggest that it may inhibit autophagy processes by decreasing the levels of LC3A and LC3B proteins, which play essential roles in autophagosome formation .
- Topoisomerase Inhibition : The compound appears to inhibit topoisomerase II activity, which is crucial for DNA replication and repair in cancer cells .
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated using various assays on different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |
| MDA-MB-231 (Breast Cancer) | 6.5 | Topoisomerase inhibition |
| A549 (Lung Cancer) | 7.0 | Autophagy inhibition |
Case Studies
Several studies have explored the biological activity of similar compounds with structural similarities to this compound:
-
Study on Les-3331 : A related thiazolidinone derivative demonstrated high cytotoxicity against MCF-7 and MDA-MB-231 cells through apoptosis induction and inhibition of autophagy markers such as Beclin-1 and LC3 proteins .
- Findings : The study confirmed that structural modifications can significantly enhance anticancer activity.
- Pharmacokinetic Analysis : In silico studies have suggested favorable ADME-Tox properties for compounds similar to N-(2-nitrophenyl)-2-{[3-oxo...}, indicating potential for oral bioavailability and low toxicity profiles in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
